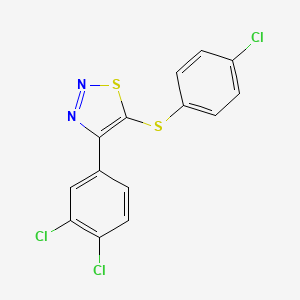
5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole is a complex organic compound characterized by its unique molecular structure, which includes a thiadiazole ring and multiple chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylthiourea with 3,4-dichlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways involved in inflammation and oxidative stress makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance and durability.
Mécanisme D'action
The mechanism by which 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
Uniqueness: 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole stands out due to its specific arrangement of chlorophenyl groups and the presence of the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S2/c15-9-2-4-10(5-3-9)20-14-13(18-19-21-14)8-1-6-11(16)12(17)7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZAKWSCWYEYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
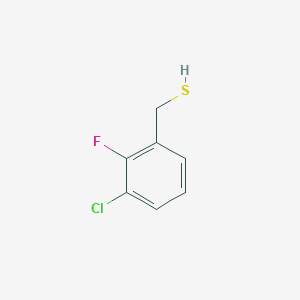


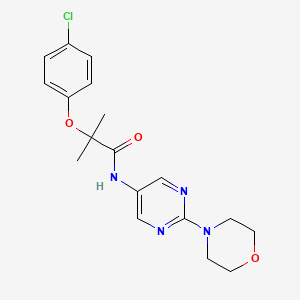
![3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2834961.png)
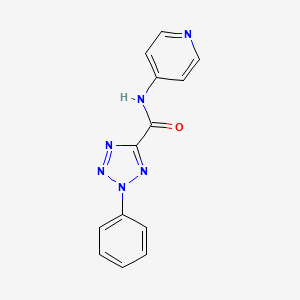

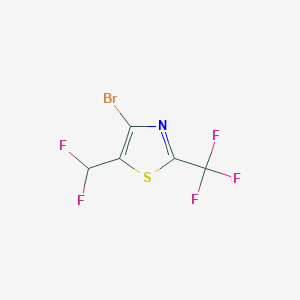
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide](/img/structure/B2834968.png)


![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)
